4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide
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Overview
Description
4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. The presence of the piperazine ring in the structure contributes to its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide typically involves the reaction of 2-chlorophenylpiperazine with 2,4-difluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization or distillation to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Trazodone: An antidepressant that also contains a piperazine moiety.
Aripiprazole: An antipsychotic with a piperazine ring in its structure.
Uniqueness
4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chlorophenyl and difluorophenyl groups. This unique structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
923024-79-7 |
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Molecular Formula |
C20H22ClF2N3O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide |
InChI |
InChI=1S/C20H22ClF2N3O/c21-16-4-1-2-5-19(16)26-12-10-25(11-13-26)9-3-6-20(27)24-18-8-7-15(22)14-17(18)23/h1-2,4-5,7-8,14H,3,6,9-13H2,(H,24,27) |
InChI Key |
VQWIFGLMYKBQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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